molecular formula C14H13ClFNO2S B3462124 4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

Cat. No.: B3462124
M. Wt: 313.8 g/mol
InChI Key: XMPHDJYPWQPRNU-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-chlorophenylsulfonamide core linked to a 4-fluorophenethyl group. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S/c15-12-3-7-14(8-4-12)20(18,19)17-10-9-11-1-5-13(16)6-2-11/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPHDJYPWQPRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 2-(4-fluorophenyl)ethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine.

    Procedure: The 4-chlorobenzenesulfonyl chloride is added to a solution of 2-(4-fluorophenyl)ethylamine in the presence of the base. The mixture is stirred at room temperature for several hours.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluorophenyl group can be further functionalized.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azido derivatives or thiocyanate derivatives can be formed.

    Oxidation Products: Oxidation may lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amine derivatives or other reduced forms of the compound.

Scientific Research Applications

4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to the death of bacterial cells.

    Pathways Involved: It may interfere with the synthesis of bacterial cell walls or proteins, disrupting essential cellular processes.

Comparison with Similar Compounds

Table 1: Melting Points and Yields of Selected Benzenesulfonamide Derivatives

Compound Structure Substituents Melting Point (°C) Yield (%) Reference
4-Chloro-N-[2-(4-fluorophenyl)ethyl] 4-Cl, 4-F (ethyl linker) Not reported - -
4-Chloro-N-(4-fluorophenyl) 4-Cl, 4-F (direct aryl) Not reported -
Quinazoline-linked derivatives (21–24) 2-Cl, 3-Cl, 4-Cl, 4-F 273–300 84–88
Pyrazole-linked derivatives (1c, 1d) 4-Cl, 4-F (pyrazole core) 132–156 -
  • Halogen Position and Linker Influence: The quinazoline-linked compounds (21–24) show higher melting points (273–300°C) compared to pyrazole derivatives (132–156°C), likely due to increased molecular rigidity and hydrogen bonding in the quinazoline scaffold .

Spectroscopic Characteristics

NMR and IR Data :

  • 4-Chloro-N-(4-fluorophenyl)benzenesulfonamide (Entry 5, ):
    • $ ^1H $ NMR (CDCl₃): δ 6.82–7.67 (aromatic protons).
    • IR: 3247 cm⁻¹ (N-H stretch), 1334 cm⁻¹ (SO₂ asymmetric stretch).
  • Quinazoline-linked derivatives (21–24, ):
    • $ ^1H $ NMR signals at δ 6.5–8.0 ppm for aromatic protons, with slight shifts depending on substituent position (e.g., 2-Cl vs. 4-F).
  • Pyrazole derivatives (1c, 1d, ):
    • Distinct $ ^1H $ NMR signals for methoxy (δ ~3.8 ppm) and trifluoromethyl (δ ~7.5 ppm) groups.

The ethyl linker in the target compound may introduce additional splitting in NMR spectra due to CH₂ group protons, distinguishing it from direct aryl-linked analogs .

Table 2: Pharmacological Profiles of Benzenesulfonamide Derivatives

Compound Structure Biological Activity IC₅₀/EC₅₀ Reference
4-Chloro-N-[2-(4-fluorophenyl)ethyl] Not reported - -
4-Chloro-N-(quinazoline-linked derivative) Carbonic anhydrase inhibition -
4-Chloro-N-(thiazole-linked derivative) TP receptor antagonism -
4-Chloro-N-(pyrazole derivative) Kinase inhibition (anticancer) -
Compound 1 (Aβ aggregation inhibitor) WT Aβ42 aggregation inhibition 13 μM
  • Enzyme Inhibition: Quinazoline-linked derivatives exhibit carbonic anhydrase inhibition, while thiazole derivatives (e.g., 4-chloro-N-(5-thiazolyl-ethyl)) demonstrate thromboxane A2-prostanoid (TP) receptor antagonism, highlighting the role of heterocyclic appendages in target specificity .
  • Neuroprotective Potential: Compound 1 (4-chloro-N-[...]benzenesulfonamide) inhibits Aβ42 aggregation (IC₅₀ = 13 μM), suggesting that halogen placement and hydrophobic substituents enhance amyloid-binding interactions .

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 2-(4-fluorophenyl)ethylamine. Key steps include:

  • Starting Materials : 4-Chlorobenzenesulfonyl chloride and substituted amines (e.g., 2-(4-fluorophenyl)ethylamine) .
  • Reagents : Triethylamine or sodium bicarbonate to neutralize HCl byproducts .
  • Conditions : Reactions are conducted in anhydrous dichloromethane or DMF at 0–25°C for 12–24 hours, yielding >70% purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on:

  • X-ray Crystallography : Single-crystal XRD resolves bond lengths (e.g., S–N bond ≈ 1.63 Å) and dihedral angles between aromatic rings (e.g., 85.2° between benzene and fluorophenyl groups) .
  • Spectroscopy : 1^1H NMR (δ 7.8–7.2 ppm for aromatic protons) and IR (S=O stretching at 1150–1350 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Matches theoretical molecular weight (C14_{14}H12_{12}ClFNO2_2S: 327.03 g/mol) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in DMSO (≥10 mM) and dichloromethane; poorly soluble in water (<0.1 mg/mL at pH 7.4) .
  • Stability : Stable at −20°C for >6 months in inert atmospheres. Degrades in acidic/basic conditions (t1/2_{1/2} <24 hours at pH 2 or 12) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

  • Analog Synthesis : Modify substituents (e.g., replace 4-chloro with methylsulfonyl or trifluoromethyl groups) to assess electronic effects .
  • Biological Assays : Test against enzyme targets (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays (IC50_{50} determination) .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to receptors like EGFR or COX-2, validating with MD simulations .

Q. What methodologies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Meta-Analysis : Compare IC50_{50} values across studies, controlling for assay conditions (e.g., pH, buffer composition) .
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to confirm static vs. cidal effects .
  • Crystallographic Evidence : Correlate enzyme-inhibitor co-crystal structures (e.g., PDB entries) with biochemical data to confirm binding modes .

Q. How can in vitro pharmacokinetic properties (e.g., metabolic stability) be evaluated for this compound?

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS (t1/2_{1/2} calculation) .
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) assess isoform-specific inhibition .
  • Plasma Protein Binding : Equilibrium dialysis (human plasma) quantifies free fraction (% unbound) .

Experimental Design Considerations

Q. What are critical controls for assessing off-target effects in cellular assays?

  • Negative Controls : Include sulfonamide derivatives lacking the 4-fluoroethyl group (e.g., N-methyl analogs) to isolate substituent-specific effects .
  • Vehicle Controls : DMSO concentration ≤0.1% to avoid solvent toxicity .
  • Counter-Screens : Test against non-target cell lines (e.g., HEK293) to exclude general cytotoxicity .

Q. How can crystallographic data improve synthetic route optimization?

  • Polymorph Screening : Use XRD to identify stable crystalline forms with higher bioavailability .
  • Reaction Intermediate Trapping : Characterize transient species (e.g., sulfonyl chloride intermediates) via cryo-crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
Reactant of Route 2
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4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

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